molecular formula C24H17N3O6S2 B12746896 4-(2H-6-Sulfonaphtho(1,2-d)triazol-2-yl)stilbene-2-sulfonic acid CAS No. 63389-63-9

4-(2H-6-Sulfonaphtho(1,2-d)triazol-2-yl)stilbene-2-sulfonic acid

Cat. No.: B12746896
CAS No.: 63389-63-9
M. Wt: 507.5 g/mol
InChI Key: YQFDOKPYHNBWES-VOTSOKGWSA-N
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Description

4-(2H-6-Sulfonaphtho(1,2-d)triazol-2-yl)stilbene-2-sulfonic acid is a complex organic compound known for its unique structural properties and applications. This compound is characterized by the presence of a sulfonaphtho triazole group attached to a stilbene backbone, making it a versatile molecule in various scientific and industrial fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-6-Sulfonaphtho(1,2-d)triazol-2-yl)stilbene-2-sulfonic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of naphtho triazole derivatives with stilbene sulfonic acid under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(2H-6-Sulfonaphtho(1,2-d)triazol-2-yl)stilbene-2-sulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like manganese dioxide (MnO2), reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonated derivatives, while substitution reactions can produce a variety of substituted stilbene compounds .

Scientific Research Applications

4-(2H-6-Sulfonaphtho(1,2-d)triazol-2-yl)stilbene-2-sulfonic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(2H-6-Sulfonaphtho(1,2-d)triazol-2-yl)stilbene-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Sodium 4-(2H-naphtho[1,2-d]triazol-2-yl)stilbene-2-sulphonate
  • Disodium 4-(2H-6-sulfonaphtho(1,2-d)triazol-2-yl)stilbene-2-sulfonate

Uniqueness

4-(2H-6-Sulfonaphtho(1,2-d)triazol-2-yl)stilbene-2-sulfonic acid stands out due to its unique combination of structural features, which confer specific chemical and physical properties. These properties make it particularly useful in applications where other similar compounds may not be as effective .

Properties

CAS No.

63389-63-9

Molecular Formula

C24H17N3O6S2

Molecular Weight

507.5 g/mol

IUPAC Name

2-[2-[(E)-2-phenylethenyl]-5-sulfophenyl]benzo[e]benzotriazole-7-sulfonic acid

InChI

InChI=1S/C24H17N3O6S2/c28-34(29,30)19-11-12-21-18(14-19)9-13-22-24(21)26-27(25-22)23-15-20(35(31,32)33)10-8-17(23)7-6-16-4-2-1-3-5-16/h1-15H,(H,28,29,30)(H,31,32,33)/b7-6+

InChI Key

YQFDOKPYHNBWES-VOTSOKGWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=C(C=C(C=C2)S(=O)(=O)O)N3N=C4C=CC5=C(C4=N3)C=CC(=C5)S(=O)(=O)O

Canonical SMILES

C1=CC=C(C=C1)C=CC2=C(C=C(C=C2)S(=O)(=O)O)N3N=C4C=CC5=C(C4=N3)C=CC(=C5)S(=O)(=O)O

Origin of Product

United States

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